![molecular formula C19H12ClNO2 B14585877 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- CAS No. 61155-67-7](/img/structure/B14585877.png)
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals
準備方法
The synthesis of 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- can be achieved through several synthetic routes. One common method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the desired indole product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dioxo groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or nitro groups can be introduced under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
科学的研究の応用
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: This compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and its interaction with biological targets.
作用機序
The mechanism of action of 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.
類似化合物との比較
1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: This compound is a precursor for the synthesis of various biologically active molecules and has similar chemical properties.
5-Fluoro-1H-indole-2-carboxylate derivatives: These compounds have shown antiviral activity and are used in medicinal chemistry research.
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Known for its anti-inflammatory properties, this compound highlights the diverse biological activities of indole derivatives.
The uniqueness of 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
特性
CAS番号 |
61155-67-7 |
|---|---|
分子式 |
C19H12ClNO2 |
分子量 |
321.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-1-indol-1-ylpent-4-yne-1,3-dione |
InChI |
InChI=1S/C19H12ClNO2/c20-16-8-5-14(6-9-16)7-10-17(22)13-19(23)21-12-11-15-3-1-2-4-18(15)21/h1-6,8-9,11-12H,13H2 |
InChIキー |
GLRZTQZWDZFHCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CC(=O)C#CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
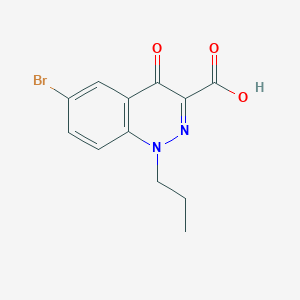
methylsilane](/img/structure/B14585827.png)

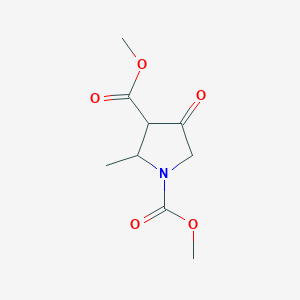
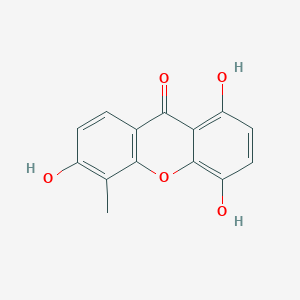
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
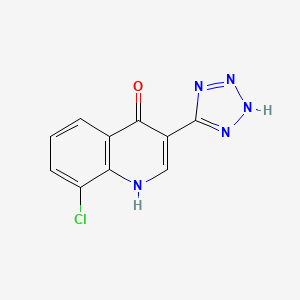
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
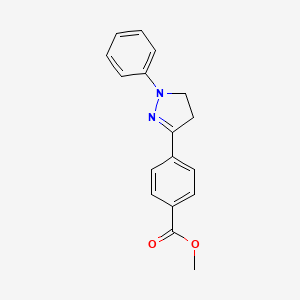
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)
